molecular formula C10H14N2O2 B13216302 Ethyl 2-amino-2-(pyridin-3-yl)propanoate

Ethyl 2-amino-2-(pyridin-3-yl)propanoate

Cat. No.: B13216302
M. Wt: 194.23 g/mol
InChI Key: VXUSIJZBPLYMLQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of pyridine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction is complete, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The purification process may include additional steps such as column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-2-(pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(pyridin-2-ylamino)propanoate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.

    Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Another related compound with an acrylate group instead of a propanoate group.

These compounds share some chemical properties and reactivity but may exhibit different biological activities and applications due to structural differences .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-amino-2-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3,11H2,1-2H3

InChI Key

VXUSIJZBPLYMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CN=CC=C1)N

Origin of Product

United States

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